

A Technical Guide to the Chemical Properties of Boc-Trp-N-carboxyanhydride

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Compound of Interest

Compound Name: *Boc-Trp-N-carboxyanhydride*

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This in-depth technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-tryptophan N-carboxyanhydride (Boc-Trp-NCA). This key derivative of the amino acid tryptophan is a fundamental building block in the synthesis of peptides and polypeptides, playing a crucial role in the development of novel therapeutics and advanced biomaterials. This document outlines its chemical and physical characteristics, reactivity, and provides a generalized experimental workflow for its use in solid-phase peptide synthesis.

Core Chemical and Physical Properties

Boc-Trp-N-carboxyanhydride is a white to faintly beige crystalline powder.^[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the α -amino group and the formation of the N-carboxyanhydride (NCA) ring structure impart specific chemical properties that are essential for its application in peptide chemistry.^[2]

Physicochemical Data

A summary of the key quantitative data for **Boc-Trp-N-carboxyanhydride** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₅	[3][4]
Molecular Weight	330.34 g/mol	[3][4]
Melting Point	~135 °C (decomposition)	[1][3]
Optical Activity	[α] _D ²⁰ +78 ± 5° (c = 1% in THF)	[1][3]
CAS Number	175837-77-1	[3][4]
Storage Temperature	2-8°C	[3]

Solubility Profile

While specific quantitative solubility data is not extensively published, a qualitative understanding of its solubility can be inferred from its structure and related compounds. As a protected amino acid derivative, Boc-Trp-NCA is generally soluble in a range of polar aprotic organic solvents.

Solvent Class	Solvent	Qualitative Solubility	References
Ethers	Tetrahydrofuran (THF)	Soluble	[1][3]
Polar Aprotic Solvents	Dimethylformamide (DMF)	Soluble	[5]
Chlorinated Solvents	Dichloromethane (DCM)	Soluble	[5]
Water	Sparingly Soluble	[5]	

Reactivity and Stability

The chemical reactivity of Boc-Trp-NCA is centered around two key functional groups: the N-carboxyanhydride ring and the Boc protecting group.

The NCA ring is highly susceptible to nucleophilic attack, which drives the ring-opening polymerization to form peptide bonds.^[6] This reactivity is harnessed in peptide synthesis, where the free amino group of a growing peptide chain acts as the nucleophile.^[7] The reaction releases carbon dioxide as the sole byproduct, which is a significant advantage of this methodology.^[7] However, this high reactivity also makes NCAs sensitive to moisture and heat, which can lead to premature polymerization or hydrolysis.^[8] Therefore, Boc-Trp-NCA requires storage at low temperatures under anhydrous conditions to maintain its integrity.^[3]

The Boc protecting group is stable under the neutral or slightly basic conditions required for NCA polymerization but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).^[9] ^[10] This acid lability allows for the selective deprotection of the N-terminus of the growing peptide chain, enabling the stepwise addition of subsequent amino acid residues.^[7] The indole side chain of the tryptophan residue can also be susceptible to side reactions during peptide synthesis, although the Boc-NCA methodology itself does not directly protect it.^[9]

Experimental Protocols

The primary application of Boc-Trp-NCA is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a Boc-Trp-NCA residue into a peptide chain using Boc-SPPS.

General Protocol for Boc-Trp-NCA Coupling in Solid-Phase Peptide Synthesis

1. Resin Preparation:

- Start with a suitable solid support resin (e.g., Merrifield resin) functionalized with the C-terminal amino acid of the target peptide.^[11]
- The N-terminal Boc group of the resin-bound amino acid must be removed prior to coupling.

2. Deprotection:

- Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for approximately 30 minutes to remove the N-terminal Boc group.^[7] ^[10]

- Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.

3. Neutralization:

- Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM (typically 5-10% v/v).
[\[12\]](#)
- Wash the resin again with DCM to remove excess base and the resulting salt.

4. Coupling:

- Dissolve Boc-Trp-NCA in an anhydrous polar aprotic solvent, such as DMF or DCM.
- Add the Boc-Trp-NCA solution to the neutralized resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.[\[13\]](#)

5. Washing:

- After the coupling is complete (indicated by a negative ninhydrin test), wash the resin thoroughly with DMF and DCM to remove any unreacted Boc-Trp-NCA and byproducts.

6. Cycle Repetition:

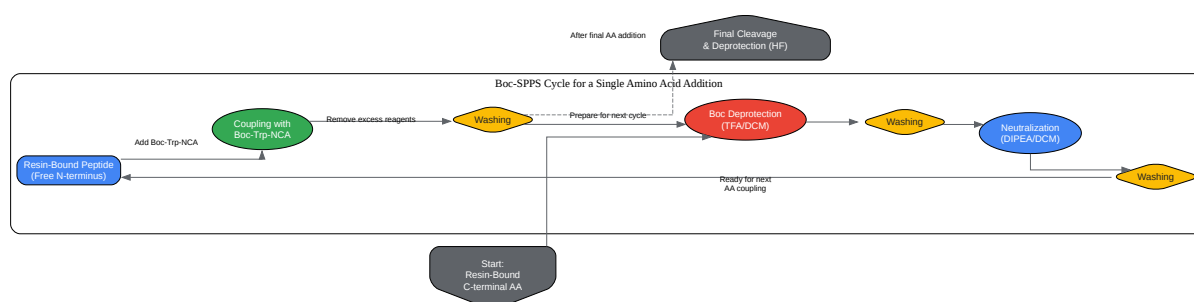
- The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[\[2\]](#)[\[7\]](#)

Visualizing the Workflow

The following diagram illustrates the general cycle of solid-phase peptide synthesis using Boc-protected amino acid N-carboxyanhydrides.



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Caption: General workflow for a single coupling cycle in Boc solid-phase peptide synthesis.

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